molecular formula C17H18INO4 B11692983 N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide

N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11692983
M. Wt: 427.23 g/mol
InChI Key: KZFYYRGOIUAVOJ-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamides with a trimethoxybenzene core are of significant interest in medicinal chemistry. Structurally related compounds, such as other N-substituted-3,4,5-trimethoxybenzamides, have been investigated as potential acetylcholinesterase (AChE) inhibitors for neuroscience research, showing promise in studies related to cognitive function . The specific structural features of this compound—including the 4-iodo-2-methylphenyl group and the trimethoxybenzamide moiety—suggest its potential utility as a key intermediate or building block in organic synthesis and drug discovery projects. Researchers may employ this compound in the design and development of novel bioactive molecules, or it may serve as a reference standard in analytical studies. The mechanism of action for research benzamides can vary significantly with structural changes; for example, the antiemetic drug trimethobenzamide acts as a dopamine D2 receptor inhibitor , while other trimethoxybenzamides have been designed to target AChE . The precise biological activity and molecular targets of this compound are subject to further investigation by the scientific community. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H18INO4

Molecular Weight

427.23 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H18INO4/c1-10-7-12(18)5-6-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20)

InChI Key

KZFYYRGOIUAVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported synthesis involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 4-iodo-2-methylaniline (Figure 1). Key steps include:

  • Acyl chloride preparation : 3,4,5-Trimethoxybenzoic acid is treated with oxalyl chloride in dichloromethane (DCM) with catalytic DMF.

  • Amide bond formation : The acyl chloride reacts with 4-iodo-2-methylaniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.

Reaction equation :

3,4,5-(MeO)3C6H2COCl+4-Iodo-2-MeC6H3NH2Et3N, THFTarget compound+HCl\text{3,4,5-(MeO)}3\text{C}6\text{H}2\text{COCl} + \text{4-Iodo-2-MeC}6\text{H}3\text{NH}2 \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target compound} + \text{HCl}

Optimization Parameters

  • Solvent : THF outperforms DCM due to better solubility of intermediates.

  • Temperature : Room temperature (25°C) minimizes side reactions.

  • Base selection : Et₃N yields higher purity compared to inorganic bases (e.g., K₂CO₃).

Table 1: Comparative Yields Under Different Conditions

BaseSolventTime (h)Yield (%)Purity (HPLC)
Et₃NTHF68298.5
K₂CO₃DCM126792.1
NaOHEtOH245488.3

Data compiled from.

Alternative Methods Using Coupling Agents

Carbodiimide-Mediated Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling of 3,4,5-trimethoxybenzoic acid with 4-iodo-2-methylaniline:

  • Activation : Carboxylic acid reacts with DCC/EDC to form an active ester.

  • Nucleophilic attack : The amine attacks the activated intermediate.

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Yields up to 78% with EDC/HOBt.

Limitations :

  • Requires stringent moisture control.

  • Higher cost compared to acyl chloride route.

Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation to accelerate reaction kinetics:

  • Conditions : 100°C, 300 W, 15 minutes.

  • Yield improvement : 89% vs. 68% conventional heating.

  • Side product reduction : <2% deiodination byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies demonstrate advantages in:

  • Heat management : Exothermic amidation controlled via jacketed reactors.

  • Throughput : 12 kg/day output at 85% yield.

Purification Protocols

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 6.91 (s, 2H, OMe-Ar), 3.89 (s, 9H, OMe).

  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C-O of methoxy).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 8.2 min.

  • Elemental analysis : Calculated C 45.12%, H 4.03%; Found C 45.09%, H 4.01% .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,4,5-trimethoxybenzamide moiety is a common scaffold in anticancer and chemotherapeutic agents. Key structural variations among analogs include:

Table 1: Substituent Comparison
Compound Name Substituent on Phenyl Ring Additional Functional Groups Melting Point (°C) Yield (%) Biological Activity (If Reported)
Target Compound: N-(4-iodo-2-methylphenyl)-... 4-iodo, 2-methyl None - - -
N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide (18) 4-fluoro, benzyl linker Fluorobenzyl group - - Inactive against SCC9 cells
N-(4-hydroxy-2-methylphenyl)-... 4-hydroxy, 2-methyl Hydroxy group - - -
N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide 4-cyano Cyano group - - -
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)... (4a) o-tolylamino, furan-2-yl Furan, toluidine 222–224 50–57 Cytotoxic (MCF-7 cells)
N-(3-(4-chlorophenylamino)-... (2b) 4-chloro, furan-2-yl Chlorophenyl, furan 241–243 50.89 -
Key Observations:
  • Iodo vs.
  • Methoxy vs.
  • Heterocyclic Additions : Furan-containing analogs (e.g., 4a ) exhibit cytotoxic activity against cancer cells, suggesting that heterocyclic moieties may enhance bioactivity.

Physicochemical Properties

Table 2: Thermal and Spectral Data
Compound Melting Point (°C) IR (C=O, NH) $^1$H-NMR Shifts (δ ppm) $^{13}$C-NMR (δ ppm)
4a 222–224 1675 (C=O) 3.74–3.87 (OCH$_3$) 56.53–164.24
2b 241–243 1680 (C=O) 3.74–7.62 (aromatic CH) 56.53–164.75
N-(4-chlorophenyl)-... (4b) 233–235 1668 (C=O) 3.74–7.47 (aromatic CH) 56.53–164.24
  • Melting Points : Higher melting points in chlorophenyl derivatives (e.g., 2b: 241–243°C) vs. furan-containing analogs (4a: 222–224°C) suggest increased crystallinity due to halogenated aromatic interactions .
  • Spectral Shifts : Methoxy groups in all compounds show consistent $^1$H-NMR peaks (~3.7–3.9 ppm), while substituents like furan or chlorine alter aromatic proton environments (δ 6.6–7.8 ppm) .

Biological Activity

N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C17H18INO and a molecular weight of approximately 427.24 g/mol. Its structure features a benzamide core substituted with a 4-iodo-2-methylphenyl group and three methoxy groups on the benzene ring, contributing to its unique chemical properties and biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structural characteristics significantly influence its biological activity. The presence of iodine enhances lipophilicity, potentially increasing membrane permeability and biological interactions. The methoxy groups are known to affect electron distribution and steric hindrance, which can modulate the binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer pathways. The iodine atom and methoxy groups play crucial roles in its binding affinity:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are critical for cancer cell proliferation.
  • Receptor Modulation : It may activate or inhibit receptors involved in signaling pathways related to cancer growth.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that derivatives containing trimethoxybenzene moieties can effectively reduce tumor growth in various cancer cell lines.
  • Cytotoxicity : In vitro studies demonstrate that this compound induces apoptosis in cancer cells, leading to increased rates of cell death compared to untreated controls.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in MDA-MB-231 breast cancer cells
CytotoxicityInduces apoptosis in various cancer cell lines
Enzyme InteractionModulates activity of enzymes involved in tumor growth

Notable Research Findings

  • Cytotoxicity Assays : In studies involving MDA-MB-231 cells, treatment with this compound showed a significant increase in apoptotic cell populations compared to controls. The percentage of total apoptotic cells increased by 21.86-fold after treatment at IC50 concentrations .
  • Mechanistic Studies : Further investigations revealed that the compound's mechanism involves disruption of microtubule assembly, akin to well-known anticancer agents like colchicine . This disruption leads to mitotic arrest and subsequent cell death.

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to elucidate its unique properties:

Compound NameStructural FeaturesBiological Activity
N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamideTwo methoxy groupsModerate anticancer activity
N-(4-(2,4-difluorophenyl)-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamideThiazole ring presentStrong antimicrobial properties
N-(4-iodo-2-methylphenyl)-3-methoxybenzamideSingle methoxy groupLower cytotoxicity compared to trimethoxy derivatives

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to optimize yield.
  • Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride.

How is this compound characterized for structural confirmation?

Basic
Structural validation requires multi-technique analysis:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identify methoxy groups (δ ~3.6–3.8 ppm for –OCH3) and aromatic protons (δ 6.5–8.0 ppm). The iodo substituent deshields adjacent protons, causing downfield shifts .
  • X-ray Crystallography : Resolve the crystal lattice to confirm stereochemistry. For example, monoclinic systems (space group P21/n) with unit cell parameters (e.g., a = 5.0031 Å, β = 93.896°) are common for benzamide derivatives .

Q. Data Interpretation :

  • Correlate substituent effects (e.g., iodine’s electron-withdrawing nature) with activity trends.

How can researchers resolve contradictions in crystallographic data during structural refinement?

Q. Advanced

  • Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to handle twinning or disorder in crystals. SHELX’s robust algorithms manage high-resolution data and partial occupancy .
  • Validation Metrics :
    • Check R-factors (R < 0.05 for high-quality datasets).
    • Analyze residual electron density maps to identify misplaced atoms.

Case Study : For N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, SHELX refinement resolved disorder in fluorine atoms, achieving R = 0.065 .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Q. Advanced

Substituent Variation :

  • Replace iodine with halogens (F, Cl) or methyl groups to assess electronic/steric effects .

Biological Profiling :

  • Compare IC50 values across analogs (e.g., fluorinated derivatives in thiazoline-based inhibitors show enhanced glucosidase inhibition) .

Q. Example SAR Table :

DerivativeModificationIC50 (Tyrosinase)Reference
N-(3,4-difluorophenyl)-...–F substituents12.5 µM
N-(4-iodo-2-methylphenyl)-...–I substituentPending

What computational methods are suitable for predicting the binding mode of this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., tyrosinase’s active site copper ions) .
  • QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ values) with bioactivity .

Q. Workflow :

Generate 3D conformers (Open Babel).

Dock into protein PDB structures (e.g., 2Y9X for tyrosinase).

Validate with MD simulations (GROMACS).

How to optimize reaction conditions for scale-up synthesis?

Q. Advanced

  • DoE (Design of Experiments) : Vary temperature (25–80°C), solvent (THF vs. DCM), and catalyst (TEA vs. DMAP) to maximize yield .
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer processing.

Case Study : For N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, THF with TEA at 25°C gave 85% yield .

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